(3,4-Dichlorophenyl)(quinolin-3-yl)methanone
Description
(3,4-Dichlorophenyl)(quinolin-3-yl)methanone is a halogenated aromatic ketone featuring a quinoline scaffold linked to a 3,4-dichlorophenyl group. This compound is synthesized via methods such as copper-catalyzed domino reactions or formal [4+2] annulation, yielding a yellow crystalline solid with a melting point of 115–116°C . Its structure is confirmed through ¹H/¹³C NMR and HRMS, with distinct chemical shifts indicative of the electron-withdrawing effects of the chlorine substituents and the aromatic quinoline system .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHMWFGDCFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264678 | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-46-2 | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the condensation of 3,4-dichlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
(3,4-Dichlorophenyl)(quinolin-3-yl)methanone has been studied for its potential as an anticancer agent. Research indicates that it can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases. These enzymes are crucial for DNA replication and cell division, making them important targets in cancer therapy .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics, especially against resistant strains .
Materials Science
Organic Electronics
In materials science, this compound is explored for its application in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow it to be utilized in the development of advanced materials with specific optical characteristics .
Case Study 1: Anticancer Research
A study published in the Journal of Organic Chemistry investigated the anticancer properties of various quinoline derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of several cancer cell lines through enzyme inhibition pathways .
Case Study 2: Antimicrobial Activity
Research published in Pharmaceutical Sciences evaluated the antimicrobial efficacy of this compound against common pathogens. The findings indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound can disrupt bacterial cell membranes, leading to cell lysis and death. In cancer research, it may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3,4-dichlorophenyl)(quinolin-3-yl)methanone (hereafter referred to as Compound A) with analogs differing in substituent type, position, or aromatic system. Key data are summarized in Table 1.
Substituent-Type Comparison
Halogenated Derivatives
- (3-Bromo-4-fluorophenyl)(quinolin-3-yl)methanone (Compound B): Exhibits a higher melting point (148–149°C) than Compound A, likely due to increased molecular weight and polarity from bromine/fluorine .
- (4-Fluorophenyl)(quinolin-3-yl)methanone (Compound C): Synthesized in 80% yield via copper catalysis, demonstrating that mono-halogenation can improve synthetic efficiency compared to dihalogenated analogs .
- (4-Bromophenyl)(quinolin-3-yl)methanone (Compound D): Similar to Compound C, this derivative highlights the role of halogen size in steric and electronic effects, though melting point data are unavailable .
Non-Halogenated Derivatives
- Benzo[d][1,3]dioxol-5-yl(quinolin-3-yl)methanone (Compound E): A white solid with a lower melting point (92–93°C), reflecting reduced polarity from the electron-rich dioxole group .
Substituent-Position Comparison
- (3-Chlorophenyl)(quinolin-3-yl)methanone (Compound H): Mono-chlorination at the 3-position results in a simpler structure, synthesized in 75% yield, suggesting that fewer halogen atoms may streamline synthesis .
Aromatic-System Comparison
- Naphthalen-1-yl(quinolin-3-yl)methanone (Compound I): A liquid at room temperature, this compound’s bulkier naphthyl group disrupts crystalline packing, leading to a lower melting point compared to Compound A .
- (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (Compound J): Replacing quinoline with benzofuran introduces heterocyclic diversity, though this modification reduces conjugation and may alter solubility .
Table 1: Comparative Data for Selected Compounds
Key Trends and Implications
Halogen Effects: Di-halogenation (e.g., 3,4-dichloro in Compound A) increases molecular polarity and melting points compared to mono-halogenated analogs but may reduce synthetic yields due to steric hindrance.
Substituent Position : Chlorine at the 3,4-positions (Compound A ) optimizes electronic withdrawal while maintaining structural symmetry, contrasting with less stable 2,4-dichloro isomers.
Biological Activity
(3,4-Dichlorophenyl)(quinolin-3-yl)methanone, a compound featuring a quinoline moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a quinoline ring attached to a dichlorophenyl group via a methanone linkage. Its molecular formula is CHClN\O, and it exhibits properties typical of quinoline derivatives, including lipophilicity and the ability to penetrate biological membranes.
The biological activity of this compound primarily arises from its interaction with specific molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis. It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that it may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases. This inhibition can lead to reduced DNA replication and ultimately induce apoptosis in cancer cells.
Biological Activity Overview
| Activity Type | Description | Evidence |
|---|---|---|
| Antimicrobial | Disrupts bacterial membranes | In vitro studies showing effectiveness against multiple strains |
| Anticancer | Inhibits cell proliferation enzymes | Studies demonstrating cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Potential to modulate inflammatory pathways | Suggested by structural similarities to known anti-inflammatory agents |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing potent activity comparable to established antibiotics.
- Anticancer Activity : In a series of experiments involving various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), the compound showed IC values in the low micromolar range. For instance, an IC of 5 µM was reported against MDA-MB-231 cells, indicating strong antiproliferative effects .
- Mechanistic Studies : Molecular docking studies indicated that this compound binds effectively to the active sites of target enzymes involved in DNA replication. This binding affinity was quantified using binding energy calculations, which supported its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
